(1-methyl-1H-indol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
(1-methyl-1H-indol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features both indole and pyridoindole moieties. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C21H19N3O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1-methylindol-5-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C21H19N3O/c1-23-10-8-14-12-15(6-7-20(14)23)21(25)24-11-9-19-17(13-24)16-4-2-3-5-18(16)22-19/h2-8,10,12,22H,9,11,13H2,1H3 |
InChI Key |
KJHFQCDAMVKPKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The pyridoindole moiety can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-methyl-1H-indol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-indol-3-yl)methanone: A simpler indole derivative with similar biological activities.
(1H-indol-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone: A compound with a similar structure but lacking the methyl group on the indole ring.
Uniqueness
The unique combination of the indole and pyridoindole moieties in (1-methyl-1H-indol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound (1-methyl-1H-indol-5-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that combines indole and pyridoindole structures. This unique combination suggests potential biological activities that could be harnessed in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 269.34 g/mol. The structure features a methyl group attached to an indole ring fused with a tetrahydropyridoindole moiety, which enhances its potential for biological interactions.
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit a variety of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antidepressant and Anxiolytic Effects
Studies have shown that indole derivatives can modulate serotonin receptors, which are critical in the treatment of depression and anxiety disorders. For instance, derivatives of indole have been noted for their antagonistic effects on serotonin receptors, suggesting that this compound may possess similar properties.
Neuropharmacological Potential
Research has pointed towards the neuropharmacological potential of related compounds. For example, derivatives have been found to inhibit serotonin-induced depolarization in neuronal preparations. This indicates that the compound may influence neurotransmitter systems and could serve as a candidate for further investigation in neurological contexts .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the indole or pyridoindole rings significantly affect biological activity. For instance, alkylation at certain nitrogen positions has shown to reduce activity, highlighting the importance of specific functional groups for optimal interaction with biological targets .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common approaches may include:
- Formation of Indole Ring : Utilizing tryptophan derivatives.
- Pyridoindole Synthesis : Employing cyclization reactions to form the tetrahydropyridoindole structure.
- Final Coupling Reaction : Combining both moieties through condensation reactions.
Applications
The unique characteristics of this compound suggest several potential applications in pharmaceuticals:
- Antidepressants : Targeting serotonin pathways.
- Neuroprotective Agents : Potential role in neurodegenerative diseases.
- Anticancer Agents : Some indole derivatives have shown cytotoxic effects against cancer cell lines.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Indomethacin | Indole derivative with an acetic acid group | Non-steroidal anti-inflammatory drug |
| Carbazole | Fused bicyclic structure similar to indoles | Known for its role in organic electronics |
| Tryptamine | Simple indole derivative | Precursor for neurotransmitters like serotonin |
Case Studies
Recent studies have explored the pharmacological profiles of various indole derivatives:
-
Study on Serotonin Receptor Modulation :
- Findings indicated that certain modifications enhance binding affinity to serotonin receptors.
- Suggested implications for treating mood disorders.
-
Neuroprotective Effects :
- Investigated the effects of related compounds on neurodegeneration models.
- Results showed promise in reducing oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
